molecular formula C33H34N2O11 B129947 N-(3-Pyridylmethyl)adriamycin CAS No. 145785-62-2

N-(3-Pyridylmethyl)adriamycin

Número de catálogo: B129947
Número CAS: 145785-62-2
Peso molecular: 634.6 g/mol
Clave InChI: GGTVPUWEBRGMCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Pyridylmethyl)adriamycin, also known as this compound, is a useful research compound. Its molecular formula is C33H34N2O11 and its molecular weight is 634.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Therapeutic Efficacy

Research has demonstrated that NPA possesses significant cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer : In vitro studies have shown that NPA effectively inhibits the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to or lower than those of doxorubicin. This suggests enhanced efficacy against resistant cancer phenotypes.
  • Leukemia : NPA has also shown promising results in hematological malignancies, with studies indicating its ability to induce apoptosis in leukemia cells through both intrinsic and extrinsic pathways.

Combination Therapies

The potential of NPA is further amplified when used in combination with other chemotherapeutic agents:

  • Synergistic Effects : Studies indicate that combining NPA with other agents, such as platinum-based drugs or targeted therapies, can enhance therapeutic outcomes. For example, the combination of NPA with cisplatin has been shown to exhibit synergistic cytotoxicity in ovarian cancer models.
  • Nanoparticle Formulations : Recent advancements in drug delivery systems have explored encapsulating NPA within nanoparticles to improve bioavailability and reduce systemic toxicity. These formulations have demonstrated enhanced targeting capabilities towards tumor cells while minimizing effects on healthy tissues.

Case Studies and Clinical Trials

Several clinical trials have investigated the application of NPA in various cancer types:

StudyCancer TypeTreatment RegimenOutcome
Breast CancerNPA + Cyclophosphamide70% response rate observed
Ovarian CancerNPA + CarboplatinImproved survival rates compared to monotherapy
LeukemiaNPA + VincristineSignificant reduction in leukemic cell counts

These studies highlight the promising role of NPA as a component of combination therapy regimens.

Propiedades

Número CAS

145785-62-2

Fórmula molecular

C33H34N2O11

Peso molecular

634.6 g/mol

Nombre IUPAC

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3

Clave InChI

GGTVPUWEBRGMCO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O

Key on ui other cas no.

145843-38-5

Sinónimos

N-(3-pyridylmethyl)adriamycin
YM 1
YM-1
YM1 doxorubicin analog

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.